(3,5-Dichloro-2-iodophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dichloro-2-iodophenyl)methanamine is a chemical compound with the molecular formula C7H6Cl2IN. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications. The compound has a molecular weight of 301.9 g/mol and is often used in pharmaceutical testing and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-2-iodophenyl)methanamine typically involves the iodination of a precursor compound, followed by amination. One common method includes the reaction of 3,5-dichloro-2-iodobenzene with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dichloro-2-iodophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while substitution reactions can produce a variety of substituted phenylmethanamines.
Wissenschaftliche Forschungsanwendungen
(3,5-Dichloro-2-iodophenyl)methanamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of (3,5-Dichloro-2-iodophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (3,5-Dichloro-2-iodophenyl)methanamine include:
- (3,5-Dichloro-2-fluorophenyl)methanamine
- (3,5-Dichloro-2-bromophenyl)methanamine
- (3,5-Dichloro-2-chlorophenyl)methanamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine and iodine atoms, which confer distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .
Eigenschaften
Molekularformel |
C7H6Cl2IN |
---|---|
Molekulargewicht |
301.94 g/mol |
IUPAC-Name |
(3,5-dichloro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl2IN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 |
InChI-Schlüssel |
NSLVGOZHXKTKAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CN)I)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.